ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
ETHYL 4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound that features a benzimidazole moiety fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions. The pyrrole ring is then introduced through cyclization reactions involving appropriate precursors such as α,β-unsaturated carbonyl compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
ETHYL 4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of ETHYL 4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Benzimidazole: A simpler structure with broad biological activity.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: An anthelmintic agent with a benzimidazole core.
Uniqueness
ETHYL 4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is unique due to its fused pyrrole and benzimidazole rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
Ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzimidazole ring fused with a pyrrole ring, which is critical for its biological activity. The synthesis typically involves multi-step organic reactions, starting from the preparation of the benzimidazole core and subsequent functionalization to attach the pyrrole and benzoate groups. Common reagents include various amines, acids, and coupling agents under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit or activate various biochemical pathways, leading to observable pharmacological effects. Detailed studies on binding affinity and selectivity are crucial for understanding its mechanism.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. This is particularly relevant in the context of drug-resistant pathogens.
Anticancer Properties : The compound has been explored for its potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting it may interfere with cancer cell proliferation.
Neuroprotective Effects : Some derivatives related to this compound have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
- Anticonvulsant Activity : A study highlighted the anticonvulsant properties of related compounds within the same chemical family. The mechanism was linked to the modulation of AMPA receptors, which play a crucial role in excitatory neurotransmission .
- Toxicity Assessments : Toxicity studies using zebrafish embryos have been conducted to evaluate the safety profile of this compound. Results indicated moderate toxicity at higher concentrations, necessitating further investigation into safe dosage levels .
- Comparative Studies : Comparative analyses with other benzimidazole derivatives have shown that modifications in the chemical structure can significantly enhance biological activity. For instance, certain substitutions have led to improved efficacy against specific bacterial strains .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C20H18N4O3/c1-2-27-20(26)12-7-9-13(10-8-12)24-11-16(25)17(18(24)21)19-22-14-5-3-4-6-15(14)23-19/h3-10,21,25H,2,11H2,1H3,(H,22,23) |
InChI Key |
ZWFGWPLZEVQOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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